molecular formula C22H24N2O6S2 B2510724 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 873010-70-9

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2510724
CAS No.: 873010-70-9
M. Wt: 476.56
InChI Key: DKXDTJOLXVBURA-UHFFFAOYSA-N
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Description

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C22H24N2O6S2 and its molecular weight is 476.56. The purity is usually 95%.
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Scientific Research Applications

Antiglaucoma Agents

Sulfonamides have been extensively studied for their role as carbonic anhydrase inhibitors (CAIs), which are pivotal in managing glaucoma. These inhibitors help reduce intraocular pressure (IOP) by decreasing the secretion of aqueous humor, a key factor in the development of glaucoma. Notably, novel sulfonamide CAIs have been developed with the aim of being more selective antiglaucoma drugs, focusing on targeting CA II as well as antitumor agents targeting CA IX/XII for diagnostic tools and treatments of other diseases (Carta, Scozzafava, & Supuran, 2012).

Antioxidant Capacity

Sulfonamides have been identified in studies analyzing their antioxidant capacities, particularly through assays like ABTS/PP decolorization, which measures the antioxidant capacity of compounds. These studies contribute to understanding how sulfonamides can potentially mitigate oxidative stress-related damages in biological systems, indicating a pathway for their application in treating diseases where oxidative stress is a significant factor (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Anticancer Activity

Sulfonamides, particularly novel sulfonamide derivatives like pazopanib, have shown significant antitumor activity. These compounds often target specific enzymes or pathways critical to cancer cell survival and proliferation, making them valuable in developing new anticancer therapies. Several patents and studies focus on these drugs due to their potential in treating various cancers, highlighting the ongoing need for new sulfonamides as selective antitumor agents (Gulcin & Taslimi, 2018).

Antimicrobial and Antifungal Applications

Sulfonamides have a long history of use as antimicrobial agents due to their ability to inhibit the synthesis of folic acid in microorganisms, a critical factor in their growth and reproduction. This action makes them effective against a broad spectrum of bacteria and some fungi, contributing to their widespread use in treating infections. Recent studies continue to explore sulfonamides' effectiveness and potential enhancements to increase their efficacy and reduce resistance (El-Qaliei et al., 2020).

Environmental Impacts and Human Health

Research has also delved into the presence of sulfonamides in the environment and their implications for human health. Small amounts of these compounds, primarily from agricultural sources, can lead to microbial population shifts that may pose risks to human health. These findings underscore the importance of monitoring and managing the environmental presence of sulfonamides to mitigate potential global health hazards (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S2/c1-14-21(31-22(24-14)15-4-6-17(27-2)19(12-15)28-3)8-9-23-32(25,26)16-5-7-18-20(13-16)30-11-10-29-18/h4-7,12-13,23H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXDTJOLXVBURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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